REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([CH3:18])[NH:11][C:10]([CH2:19][O:20][CH2:21][CH2:22][NH:23][CH2:24][C:25](OCC)=[O:26])=[C:9]1[C:30]([O:32][CH2:33][CH3:34])=[O:31].[NH3:35]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([CH3:18])[NH:11][C:10]([CH2:19][O:20][CH2:21][CH2:22][NH:23][CH2:24][C:25]([NH2:35])=[O:26])=[C:9]1[C:30]([O:32][CH2:33][CH3:34])=[O:31]
|
Name
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Ethyl N-(2-{[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyrid-2-yl]methoxy}ethyl)aminoacetate
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OC)C)COCCNCC(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for four days
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
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Type
|
WASH
|
Details
|
the organic layer washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica (t.l.c. grade Merck Kieselgel 60H, [Trade Mark] 30 g)
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Type
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WASH
|
Details
|
eluting with dichloromethane plus 0-5% methanol
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the resulting solid collected
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OC)C)COCCNCC(=O)N)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |